

Calcium laurate chemical structure and bonding configuration

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Compound of Interest

Compound Name: Calcium laurate

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An In-depth Technical Guide to the Chemical Structure and Bonding Configuration of **Calcium Laurate**

Abstract

Calcium laurate ($\text{Ca}(\text{C}_{12}\text{H}_{23}\text{O}_2)_2$) is a metallic soap of significant interest across the pharmaceutical, cosmetic, and polymer industries.[1][2] It functions as a lubricant, emulsifier, and stabilizer, with its efficacy intrinsically linked to its molecular architecture.[1][2][3] This technical guide provides a comprehensive examination of the chemical structure, bonding configuration, and crystallographic arrangement of **calcium laurate**. It details the ionic and coordination bonding between the central calcium cation and the laurate anions. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of **calcium laurate**, including spectroscopic and diffraction-based techniques. Quantitative data are summarized for clarity, and key logical and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Bonding Configuration

Calcium laurate is a metal carboxylate salt with the chemical formula $\text{C}_{24}\text{H}_{46}\text{CaO}_4$ and a molecular weight of approximately 438.7 g/mol.[1][4] The structure consists of a single divalent calcium cation (Ca^{2+}) coordinated to two laurate anions ($\text{C}_{11}\text{H}_{23}\text{COO}^-$).[4][5][6]

Ionic Bonding and Coordination Environment

The primary interaction within the molecule is the ionic bond between the positively charged calcium ion and the negatively charged carboxylate groups of the laurate anions. The bonding is further characterized by coordination interactions where the oxygen atoms of the carboxylate groups act as ligands for the central calcium ion.^[4] Spectroscopic evidence, particularly from Fourier-Transform Infrared (FTIR) spectroscopy, indicates a bridging bidentate coordination.^[4] In this configuration, each oxygen atom of a single carboxylate group coordinates with the calcium ion, and the carboxylate group can bridge between calcium centers in the solid state. The coordination environment of the Ca^{2+} ion is influenced by the packing of the long aliphatic chains.^[7]

Crystalline Structure

While comprehensive single-crystal X-ray diffraction data for **calcium laurate** is limited, powder X-ray diffraction (PXRD) studies reveal a characteristic lamellar bilayer structure.^[4] This structure is common among long-chain metal carboxylates. It consists of alternating layers: an ionic sublayer containing the calcium ions and carboxylate headgroups, and nonpolar layers formed by the interdigitated aliphatic hydrocarbon tails.^[4] Within the nonpolar layers, the 12-carbon chains of the laurate anions typically adopt a stable, all-trans zigzag conformation to maximize van der Waals forces between adjacent chains.^[4]

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic properties of **calcium laurate** are summarized below. These data are critical for the identification and characterization of the compound.

Table 1: General and Physicochemical Properties

Property	Value	Reference
CAS Number	4696-56-4	^{[3][4][5]}
Molecular Formula	$\text{C}_{24}\text{H}_{46}\text{CaO}_4$	^{[1][2][4]}
Molecular Weight	438.7 g/mol	^{[1][4]}
Appearance	White powder	^[1]
Melting Point	~182 °C	^[4]
Thermal Stability	Stable up to 200 °C	^[4]

Table 2: Key Spectroscopic Data (FTIR)

Vibrational Mode	Wavenumber (cm ⁻¹)	Significance	Reference
Asymmetric COO ⁻ Stretch	1540–1580	Confirms ionic character and coordination	[4][8]
Symmetric COO ⁻ Stretch	1400–1450	Confirms ionic character and coordination	[4][8]
$\Delta\nu$ (asym - sym)	~140	Suggests bridging bidentate coordination	[4]
Aliphatic C-H (asym)	~2920	Characteristic of the hydrocarbon tail	[4]
Aliphatic C-H (sym)	~2850	Characteristic of the hydrocarbon tail	[4]

Experimental Protocols

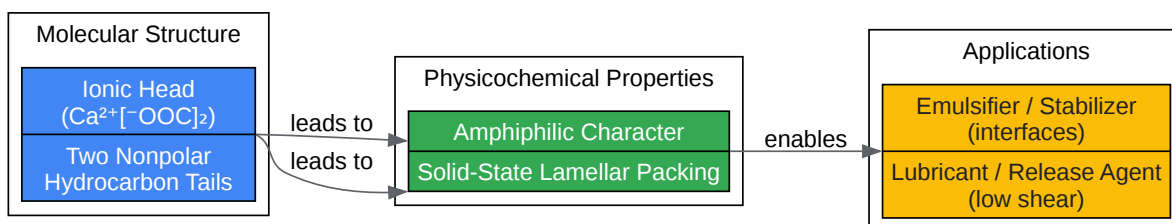
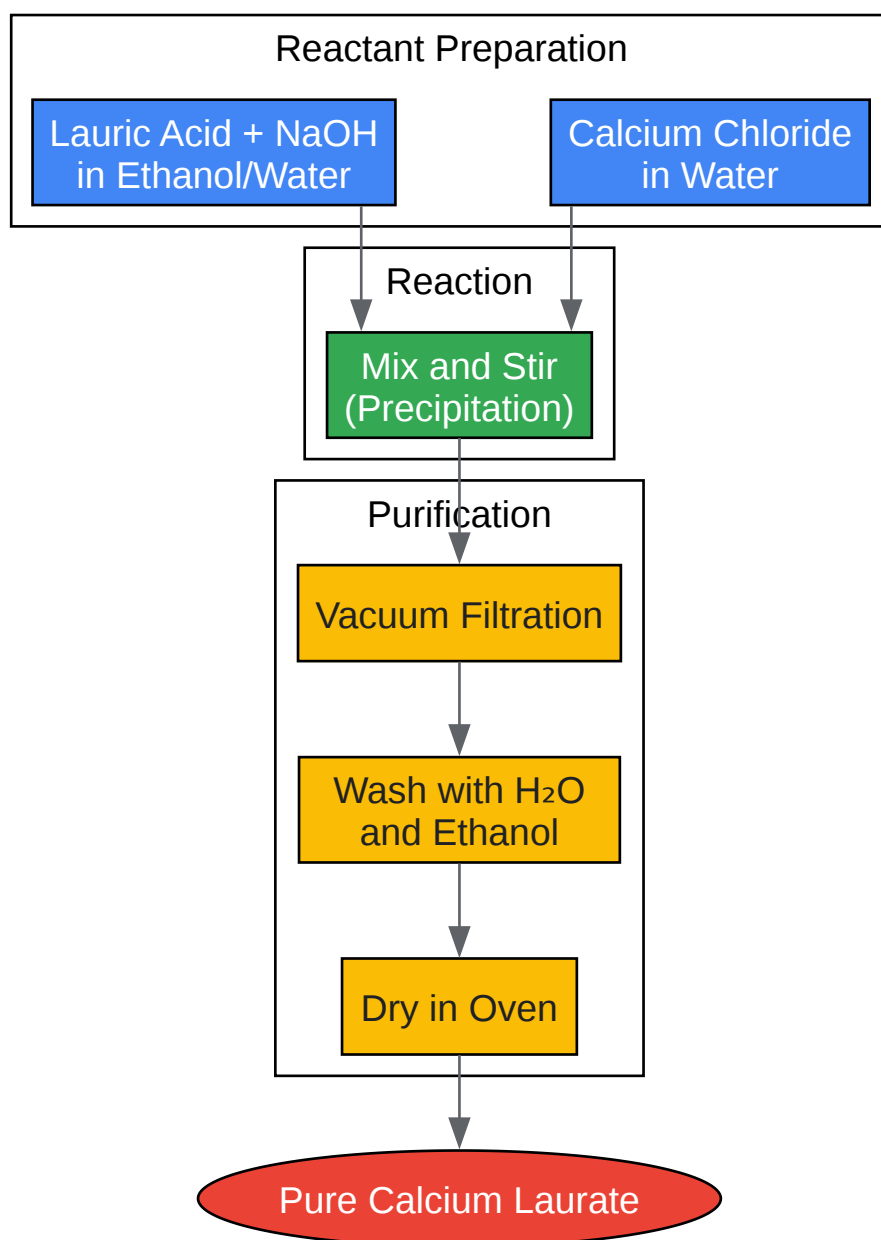
The following sections provide detailed methodologies for the synthesis and characterization of **calcium laurate**.

Synthesis of Calcium Laurate via Precipitation

This protocol describes a common laboratory-scale synthesis using a neutralization reaction.

- Preparation of Sodium Laurate Solution:
 - Dissolve 20.0 g (0.1 mol) of lauric acid in a 1:1 (v/v) mixture of ethanol and deionized water at 60-70 °C with stirring.
 - Slowly add a stoichiometric amount of 4.0 g (0.1 mol) of sodium hydroxide (dissolved in a minimal amount of water) to the lauric acid solution to form sodium laurate. Stir until the solution is clear.

- Preparation of Calcium Chloride Solution:
 - In a separate beaker, dissolve 7.35 g (0.05 mol) of calcium chloride dihydrate in 100 mL of deionized water.
- Precipitation:
 - Slowly add the calcium chloride solution dropwise to the warm sodium laurate solution under vigorous stirring. A white precipitate of **calcium laurate** will form immediately.
- Isolation and Purification:
 - Allow the mixture to stir for an additional 30 minutes to ensure complete reaction.
 - Collect the white precipitate by vacuum filtration using a Büchner funnel.
 - Wash the collected solid three times with hot deionized water to remove any unreacted salts (e.g., NaCl).
 - Wash the solid once with ethanol.
 - Dry the purified **calcium laurate** in a vacuum oven at 80 °C overnight.



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